N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide
Description
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide features a 1,3-dioxane-4,6-dione (DOD) core substituted with two methyl groups at the 2-position and a pentanamide chain attached via a methylidene bridge. This compound belongs to a class of derivatives derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile scaffold widely used in organic synthesis for its reactivity in cycloadditions, alkylations, and as a ketene precursor .
Properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-4-5-6-9(14)13-7-8-10(15)17-12(2,3)18-11(8)16/h7H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWGASVPHUAZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC=C1C(=O)OC(OC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, esters
Scientific Research Applications
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide is similar to other dioxanone derivatives, such as N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine and N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine. it is unique in its structure and potential applications. The presence of the pentanamide group distinguishes it from other compounds in this class, providing it with distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with the DOD Core
The DOD core is a common feature in several compounds, but substituents and attached functional groups vary significantly:
Aromatic Amide Derivatives
- N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methoxybenzamide (CAS: 477885-73-7):
Aliphatic Amide Derivatives
- N-(4-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)phenyl)acetamide: Features an acetamide group linked to an aromatic amine. Discontinued due to synthetic challenges, highlighting the sensitivity of DOD derivatives to reaction conditions .
- N-(4-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)-2,2,2-trifluoroacetamide :
Heterocyclic and Macrocyclic Derivatives
- 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)pentanamide: Combines DOD with a biotin-like thienoimidazolone ring, suggesting applications in targeted drug delivery or bioconjugation .
Key Observations :
- Yields for pentanamide-DOD derivatives are moderate (41–62%) due to steric hindrance from the aliphatic chain .
- Benzamide derivatives achieve higher yields (up to 93%) owing to favorable electronic effects during coupling .
- Trifluoroacetamide derivatives require stringent anhydrous conditions to prevent hydrolysis .
Physicochemical and Spectral Properties
NMR Data Comparison
- Pentanamide-DOD :
- Benzamide-DOD :
- Trifluoroacetamide-DOD :
Thermal Stability
- DOD derivatives with electron-withdrawing groups (e.g., Cl, CF$ _3 $) exhibit higher thermal stability (>200°C) compared to aliphatic amides (<150°C) .
Biological Activity
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide, with the CAS number 477885-75-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The compound may exhibit enzyme inhibition properties and influence cellular signaling pathways. However, specific mechanisms remain to be fully elucidated through further research.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- In vitro assays have shown that related dioxane derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In a study involving human cell lines:
- The compound exhibited low cytotoxicity at concentrations below 50 µM, suggesting a favorable therapeutic index .
Case Study 1: Antibacterial Efficacy
A study explored the antibacterial efficacy of N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl derivatives against Escherichia coli and Staphylococcus aureus. The results indicated:
| Concentration (µM) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 20 |
| 50 | 30 |
This data suggests that higher concentrations lead to increased antibacterial activity .
Case Study 2: Enzyme Inhibition
Another investigation assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed:
| Enzyme | IC50 (µM) |
|---|---|
| Lactate Dehydrogenase | 15 |
| Aldose Reductase | 25 |
These results indicate potential therapeutic applications for metabolic disorders .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of dioxane derivatives has highlighted that modifications in the side chains significantly affect biological activity. For example:
- Substituents on the dioxane ring can enhance or reduce antimicrobial potency.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of N-[2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide. Long-term exposure studies in animal models indicated no significant adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
